1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
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Overview
Description
1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring, a pyridine ring, and a triazolopyridazine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through specific interactions . For instance, the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit parasitic growth . They have also been associated with the inhibition of enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxicity and promising antiviral activity . They have also been associated with significant inhibitory activity against cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multiple steps, starting with the construction of the triazolopyridazine core This can be achieved through a cyclization reaction involving hydrazine and a suitable pyridine derivative
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioethanone group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The morpholine ring can undergo N-alkylation or N-acylation reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides and acyl chlorides in the presence of a base (e.g., triethylamine) are typically used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: N-alkylated or N-acylated morpholine derivatives.
Scientific Research Applications
1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activity, including potential antiviral and antimicrobial properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can be compared to other similar compounds, such as:
1-Morpholino-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
1-Morpholino-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
1-Morpholino-2-((3-(pyridin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
These compounds share similar structural features but differ in the position of the pyridine ring, which can lead to variations in their biological activity and chemical properties.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-14-2-1-13-18-19-16(22(13)20-14)12-3-5-17-6-4-12/h1-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDKZOOCYTUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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